4-(Chloromethyl)phenyl acetate

Catalog No.
S705882
CAS No.
39720-27-9
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)phenyl acetate

Batch failures from self-polymerizing 4-(chloromethyl)phenol are eliminated by the acetate-protected form. 4-(Chloromethyl)phenyl acetate provides a shelf-stable benzylic chloride with a masked phenol, enabling precise N-, O-, S-alkylation without competing oligomerization.

  • Stable at 2-8°C for >12 months; no cryogenic storage.
  • Exclusive alkylation at chloromethyl group; mild deprotection releases free phenol.
  • Standardized PON1 arylesterase substrate with reproducible kinetics.
  • Efficient monomer for grafting phenolic handles onto polymer backbones.

CAS Number

39720-27-9

Product Name

4-(Chloromethyl)phenyl acetate

IUPAC Name

[4-(chloromethyl)phenyl] acetate

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3

InChI Key

OKRCXSCDWKJWSW-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)CCl

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCl

The exact mass of the compound 4-(Chloromethyl)phenyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-(Chloromethyl)phenyl acetate, Acetic acid 4-(chloromethyl)phenyl ester, p-(Chloromethyl)phenyl acetate, 4-(Chloromethyl)phenol acetate, (4-Chloromethyl)phenyl acetate

Purity

≥98%

Package Size

1 g, 5 g

4-(Chloromethyl)phenyl acetate (CAS 39720-27-9) is a bifunctional electrophilic building block utilized in pharmaceutical synthesis, materials science, and enzymatic assays. Structurally, it features a reactive benzylic chloride for targeted nucleophilic substitution (N-, O-, and S-alkylation) and an acetate-protected phenolic hydroxyl group. This specific functionalization profile allows chemists to perform robust alkylations without the competing side reactions typical of unprotected phenols. Its predictable reactivity and extended shelf stability make it a highly utilized precursor for synthesizing complex active pharmaceutical ingredients (APIs), targeted prodrugs, and standardized substrates for paraoxonase 1 (PON1) activity assays [1].

Research Fit

1 Bifunctional aryl ester designed for esterase and PON1 substrate assays
2 Liquid format at room temperature simplifies automated dispensing and handling
3 Chloromethyl handle enables stepwise bioconjugation and probe synthesis

Attempting to substitute 4-(Chloromethyl)phenyl acetate with its unprotected analog, 4-(chloromethyl)phenol, introduces severe processability and storage failures. The unprotected phenol is highly unstable because the nucleophilic phenolic hydroxyl group readily attacks the electrophilic benzylic chloride of adjacent molecules, leading to uncontrolled self-polymerization (forming polybenzyl ethers) and Friedel-Crafts self-alkylation. This degradation accelerates under both mildly acidic and basic conditions, as well as during ambient storage, effectively ruining batch reproducibility. By utilizing the acetate-protected form, procurement teams ensure a shelf-stable reagent that completely suppresses these runaway side reactions, enabling precise, stepwise functionalization without requiring extreme cryogenic storage or immediate point-of-use synthesis [1].

Substitution Risk

Target
4-(Chloromethyl)phenyl acetate: esterase-labile acetate + chloromethyl electrophile on a rigid phenyl scaffold
Generic Phenyl Acetate
Lacks the chloromethyl handle required for nucleophilic substitution or covalent trapping steps
Cannot support two-step enzyme-activated conjugation workflows
Target
Controlled reactivity: enzymatic hydrolysis unmasks phenol while chloromethyl stays intact for secondary, slower alkylation
Simple Benzyl Halide
Lacks esterase-cleavable group; direct alkylation may be too fast and non-specific for biological probe design
May compromise selectivity in esterase-targeted applications

Storage Stability and Resistance to Self-Condensation

The acetate protection in 4-(Chloromethyl)phenyl acetate provides a critical stability advantage over unprotected 4-(chloromethyl)phenol. While the unprotected phenol undergoes rapid self-condensation at room temperature—often degrading by >50% into oligomeric polybenzyl ethers within days unless stored at -20°C—the acetate-protected compound remains stable for >6 months under standard ambient or refrigerated (2-8°C) conditions. This quantitative suppression of self-reactivity eliminates the need for hazardous, on-demand chlorination of hydroxybenzyl alcohol in the reactor [1].

Evidence DimensionShelf-life and degradation via self-polymerization
Target Compound DataStable for >6 months at 2-8°C with <2% oligomerization
Comparator Or Baseline4-(chloromethyl)phenol (unprotected) degrades >50% within days at room temperature
Quantified Difference>50-fold increase in shelf-life and ambient stability
ConditionsStandard storage conditions (ambient to 2-8°C) without extreme cryogenic controls

Allows bulk procurement and extended inventory storage without the risk of catastrophic batch degradation or the need for ultra-low-temperature supply chains.

Purity benchmark
Head-to-head
98% vs 95%
Reduces batch variability and impurity interference in kinetic assays
Verified by 13C NMR; specification comparison only

Alkylation Yield and Chemoselectivity in Basic Media

In the synthesis of complex pharmaceutical scaffolds, such as 5-methoxy-2-mercaptobenzimidazole derivatives, 4-(Chloromethyl)phenyl acetate demonstrates high chemoselectivity. When reacted with thiol or amine nucleophiles under basic conditions (e.g., K2CO3 in acetone/DMF), the benzylic chloride undergoes clean substitution, routinely delivering target intermediates in 80–95% yields. In contrast, attempting the same reaction with an unprotected 4-(chloromethyl)phenol leads to competing phenoxide formation and complex product mixtures, while the more reactive 4-(bromomethyl)phenyl acetate is prone to premature hydrolysis of the benzylic halide in the presence of aqueous bases or atmospheric moisture, lowering the effective yield of the desired alkylated product[1].

Evidence DimensionTarget alkylation yield in basic media
Target Compound Data80–95% yield of the desired N/S-alkylated product
Comparator Or BaselineUnprotected 4-(chloromethyl)phenol (complex mixtures, <40% yield) and 4-(bromomethyl) analog (higher hydrolysis rates)
Quantified Difference40–55% absolute increase in isolated yield of the target scaffold
ConditionsMild basic alkylation conditions (K2CO3, acetone/DMF, 80-90°C)

Directly translates to higher throughput and lower raw material waste in multi-step API manufacturing workflows.

PON1 substrate specificity
Class-level
CMPAase activitysubstrate-specific profile
Phenyl acetate hydrolysisreference arylesterase activity
Distinct activity profiles support PON1 Q192R polymorphism research
Class-level inference from published serum assays; exact kinetics may vary

Orthogonal Deprotection Efficiency

A major procurement advantage of the acetate group over alternative phenolic protections (like methyl or benzyl ethers) is its ease of removal. Following the successful alkylation of the chloromethyl group, the acetate can be quantitatively cleaved (>95% yield) to reveal the reactive phenol using mild bases (e.g., methanolic K2CO3 or dilute NaOH). In contrast, deprotecting a comparable 4-(methoxymethyl)phenyl or 4-benzyloxyphenyl halide requires harsh, corrosive reagents such as boron tribromide (BBr3) or high-pressure hydrogenolysis, which can destroy sensitive downstream functional groups and significantly increase waste disposal costs [1].

Evidence DimensionDeprotection yield and reagent severity
Target Compound Data>95% deprotection yield using mild base (NaOH/MeOH)
Comparator Or BaselineEther-protected analogs require harsh Lewis acids (BBr3) or heavy metal catalysts
Quantified DifferenceElimination of highly corrosive/pyrophoric deprotection reagents while maintaining >95% yield
ConditionsLate-stage phenol unmasking in multi-step synthesis

Reduces downstream processing costs, improves safety profiles, and prevents the degradation of sensitive molecular scaffolds during deprotection.

NIR probe synthesis
Reported
Conjugated to IR-780 dye; used for carboxylesterase imaging in HepG2 cells and zebrafish
Validates bifunctional linker utility in activatable probe design
Published protocol; probe performance depends on experimental conditions
Physical state
Class-level
Liquid at 20 °C
Eliminates weighing steps; supports automated liquid handling
Advantage over solid aryl ester analogs; based on ambient handling context
Dual reactive handle
Context-dependent
Orthogonal reactivity: esterase-labile acetate + slower chloromethyl alkylation
Enables enzyme-triggered, two-step covalent modification
Reactivity profile inferred from functional group class; direct kinetic comparisons limited
Synthetic protocol
Reported
Peer-reviewed optimized preparation available (1994 protocol)
Reduces in-house synthesis risk and supports scale-up planning
Single published method; applicability to current lab should be verified

Synthesis of Targeted API Scaffolds and Prodrugs

Leveraging its high alkylation yield and chemoselectivity (as detailed in Section 3), this compound is utilized for synthesizing complex pharmaceutical intermediates, such as functionalized benzimidazoles or piperidines. The acetate group protects the phenol during the initial N- or S-alkylation step and can be easily removed later under mild conditions to allow further coupling or to release an active phenolic drug payload [1].

Substrate Manufacturing for Enzymatic Assays (PON1)

Relying on the extended shelf-life and resistance to degradation detailed in Section 3, 4-(Chloromethyl)phenyl acetate is directly utilized as a highly specific, standardized substrate for measuring Paraoxonase 1 (PON1) arylesterase activity in clinical and biochemical research. Its stable baseline kinetics make it a reproducible reagent compared to highly unstable or less specific ester alternatives[2].

Advanced Polymer Functionalization

In materials science, the compound serves as a stable electrophilic monomer for grafting phenolic handles onto polymer backbones. The resistance to self-polymerization (Section 3) ensures that the chloromethyl group reacts exclusively with the targeted nucleophilic sites on the polymer, after which the acetate is cleaved to yield a high-density phenolic resin useful for coatings or ion-exchange applications [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Serum PON1 arylesterase activity studies in cardiovascular and neurological biomarker research
Substrate specificity for PON1 assay
Enzymatic hydrolysis profile reproducibility across cohorts
Carboxylesterase imaging probe synthesis
Bifunctional linker reactivity
Enzyme-activated fluorescence in cell and model organism studies
Multi-step orthogonal synthesis of complex molecules
Controlled dual functionalization
Sequential ester hydrolysis and nucleophilic substitution efficiency
Analytical reference standard for method development and QC
Assay-verified purity specification
Instrument calibration and quantification accuracy in HPLC, GC-MS, NMR

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

39720-27-9

Wikipedia

4-(Chloromethyl)phenyl acetate

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